molecular formula C8H6ClN3O B2818481 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 2092532-66-4

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No. B2818481
CAS RN: 2092532-66-4
M. Wt: 195.61
InChI Key: JQOZPWUAVARTAT-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported an ecofriendly synthesis of Ribociclib Intermediate using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis . Another study reported the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study reported the NMR spectrum of the compound, indicating the presence of various functional groups . Another study reported the IR spectrum of the compound, providing information about its molecular vibrations .


Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, one study reported the reaction of the compound with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound . Another study reported the reaction of the compound with guanidine hydrochloride to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in several studies. For instance, one study reported the yield and melting point of the compound . Another study reported the NMR and IR spectra of the compound, providing information about its molecular structure .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

Pyrrolo[2,3-d]pyrimidine derivatives have been used in the development of more potent and effective targeted kinase inhibitors (TKIs). These compounds have shown promising cytotoxic effects against different cancer cell lines . For instance, compound 5k, a derivative of pyrrolo[2,3-d]pyrimidine, has exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against several human cancer cell lines. Some of these compounds have shown promising cytotoxic effects. For example, compounds 14a, 16b, and 18b were found to be the most active against MCF7, a breast cancer cell line .

Apoptosis Inducers

Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells. For instance, compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells .

Inhibition of α-Amylase Enzyme

Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. This enzyme plays a crucial role in the breakdown of long-chain carbohydrates, and its inhibition can be beneficial in the treatment of diabetes .

Synthesis of New Heterocyclic Compounds

Pyrrolo[2,3-d]pyrimidine units have been used in the synthesis of new derivatives of heterocyclic compounds. These compounds have been synthesized using solvent-free microwave irradiation conditions .

Development of Antidiabetic Drugs

Pyrrolo[2,3-d]pyrimidine derivatives have been used in the development of antidiabetic drugs. Some of these compounds have demonstrated excellent antidiabetic action in in vitro studies .

properties

IUPAC Name

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-3-5(4-13)6-2-10-8(9)11-7(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOZPWUAVARTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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